Neobavaisoflavone Exhibits Superior STAT3 Promoter Inhibition Relative to Bavachin in Hep3B Cells
In a head-to-head comparison of seven compounds isolated from Psoralea corylifolia, Neobavaisoflavone demonstrated significantly higher potency in inhibiting IL-6-induced STAT3 promoter activity than its structural analog bavachin. The assay, conducted in Hep3B human liver cells, provides direct quantitative evidence that minor structural variations among these isoflavonoids translate into major differences in functional activity [1].
| Evidence Dimension | Inhibition of IL-6-induced STAT3 promoter activity (IC50) |
|---|---|
| Target Compound Data | 2.77 ± 0.02 µM |
| Comparator Or Baseline | Bavachin: 4.89 ± 0.05 µM |
| Quantified Difference | 1.77-fold more potent than bavachin (2.77 µM vs. 4.89 µM) |
| Conditions | IL-6-induced STAT3 promoter activity assay in Hep3B cells |
Why This Matters
For research focused on the IL-6/STAT3 signaling axis, Neobavaisoflavone offers quantifiably greater potency than a close analog, enabling more robust pathway modulation at lower concentrations.
- [1] Lee, S. W., Yun, B. R., Kim, M. H., Park, C. S., Lee, W. S., Oh, H. M., & Rho, M. C. (2012). Phenolic compounds isolated from Psoralea corylifolia inhibit IL-6-induced STAT3 activation. Planta Medica, 78(9), 903-906. View Source
